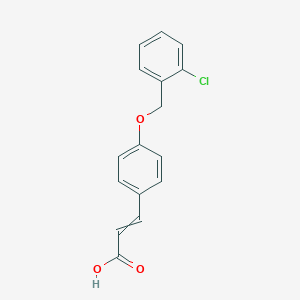

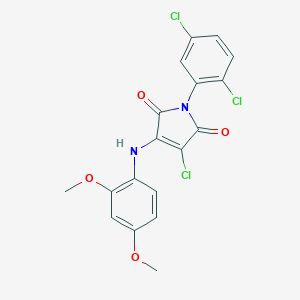

![molecular formula C17H13N3O3S2 B363062 (Z)-2-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)benzoic acid CAS No. 294197-48-1](/img/structure/B363062.png)

(Z)-2-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound . It also contains an acetyl group and a carboxylic acid group, which are common functional groups in organic chemistry.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of a carboxylic acid group could make the compound acidic, and the aromatic ring system could contribute to its stability .Scientific Research Applications

Synthesis and Characterization

Compounds related to (Z)-2-((2-(2-(benzo[d]thiazol-2-ylthio)acetyl)hydrazono)methyl)benzoic acid have been synthesized and characterized, revealing their potential in various scientific applications. Notably, benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes (Co(II), Ni(II), Cu(II), Zn(II), and Cd(II)) have been synthesized, characterized, and shown to exhibit antimicrobial activity against bacterial strains causing infections in various human tissues. The process involves elemental analyses, FT-IR, NMR, UV/vis, and mass spectroscopy, emphasizing the compounds' synthesis under mild conditions, leading to optimal purity and yields. These studies highlight the antimicrobial potential of these compounds, particularly against human epidemic-causing bacterial strains (Mishra et al., 2019).

Molecular Modelling and Inhibitory Activity

Further research into the derivatives of this compound demonstrates their use in molecular modelling studies. For example, novel 3-acetamido-4-methyl benzoic acid derivatives have been designed, synthesized, and screened for protein tyrosine phosphatase 1B (PTP1B) inhibitory activity, showcasing potential as inhibitors. The most potent compounds displayed significant PTP1B inhibitory activity, with docking studies performed to understand the nature of interactions within the PTP1B enzyme's active site (Rakse et al., 2013).

Antimicrobial and Antiviral Activities

Chemical reactions involving 2-hydrazinobenzothiazole with isatin and some carbohydrates have been explored under both conventional and ultrasound methods, yielding compounds with antimicrobial and antiviral activities. This research not only demonstrates better yields and shorter reaction times with ultrasound irradiation but also highlights the biological activities of selected derivatives, providing insight into the potential pharmaceutical applications of these compounds (Badahdah et al., 2015).

Catalytic and Biological Efficacy

The encapsulation of a molybdenum(VI) complex with a thiazole-hydrazone ligand in zeolite Y has been studied as an efficient and reusable catalyst for the oxidation of primary alcohols and hydrocarbons. This material serves as a catalyst for the oxidation process using TBHP as an oxidant, with the reaction conditions optimized for various parameters. The study highlights the catalyst's high catalytic activity, stability, recycling ability, and operational flexibility, making it a superior choice for catalytic applications (Ghorbanloo & Alamooti, 2017).

Mechanism of Action

Target of action

The compound contains a benzothiazole moiety, which is a heterocyclic compound. Benzothiazoles are known to interact with various biological targets, including enzymes and receptors, due to their ability to form stable complexes .

Biochemical pathways

Benzothiazoles can affect various biochemical pathways depending on their specific targets. For example, they can inhibit enzymes, modulate receptor activity, or interfere with cell signaling .

Result of action

The result of the compound’s action would depend on its specific targets and mode of action. For example, if it inhibits an enzyme, it could decrease the production of a specific metabolite. If it activates a receptor, it could increase a specific cellular response .

Action environment

The action of the compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, solubility, and interactions with its targets .

properties

IUPAC Name |

2-[(Z)-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]hydrazinylidene]methyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N3O3S2/c21-15(10-24-17-19-13-7-3-4-8-14(13)25-17)20-18-9-11-5-1-2-6-12(11)16(22)23/h1-9H,10H2,(H,20,21)(H,22,23)/b18-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHJSSQFJTFBLCX-NVMNQCDNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N\NC(=O)CSC2=NC3=CC=CC=C3S2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N3O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,4-Dimethylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B362982.png)

![(E)-3-[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B362989.png)

acetate](/img/structure/B362995.png)

![1-{[(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]amino}-3-methylthiourea](/img/structure/B363024.png)

![4-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B363043.png)

![1-[1-(4-Methoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-piperidin-1-ylethanone](/img/structure/B363061.png)